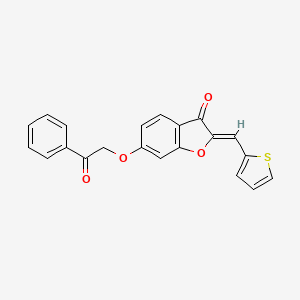

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H14O4S and its molecular weight is 362.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent research due to its potential biological activities. This compound belongs to a class of molecules that have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and cholinesterase inhibition properties. This article compiles findings from diverse studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a benzofuran core structure with specific substituents that influence its biological activity. The presence of the thiophenyl and phenoxy groups is particularly significant in determining its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation. The compound's ability to modulate mitochondrial dysfunction has been suggested as a pathway for its pro-apoptotic effects .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| K562 | 12.5 | Apoptosis via ROS | |

| HepG2 | 15.0 | Mitochondrial dysfunction | |

| MCF7 | 10.0 | Caspase activation |

2. Cholinesterase Inhibition

Benzofuran derivatives have been explored as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for conditions like Alzheimer's disease. The compound has shown promising results in inhibiting BChE with an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Table 2: Cholinesterase Inhibition Data

| Compound Tested | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| (Z)-6-(...) | 30.3 | >100 | High |

| Compound X | 25.0 | 80 | Moderate |

3. Antioxidant Activity

Benzofuran derivatives are also recognized for their antioxidant properties, which contribute to their overall biological profile. The ability to scavenge free radicals and reduce oxidative stress is crucial for their potential therapeutic applications.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Induction of Apoptosis in Cancer Cells : A study involving K562 cells demonstrated that treatment with the compound resulted in a significant increase in caspase activity after prolonged exposure, indicating strong pro-apoptotic effects .

- Inhibition of Cholinesterases : Research on a series of benzofuran derivatives showed that modifications to the structure could enhance selectivity towards BChE over acetylcholinesterase (AChE), suggesting that further structural optimization could yield more potent inhibitors .

- Oxidative Stress Modulation : Investigations into the antioxidant capacity revealed that the compound effectively reduced oxidative stress markers in cultured cells, supporting its potential use in protective therapies against oxidative damage .

科学的研究の応用

Pharmacological Applications

-

Inhibitory Activity Against Alkaline Phosphatases :

Recent studies have indicated that derivatives of benzofuran-3(2H)-one, including this compound, exhibit selective inhibitory activity against alkaline phosphatases (APs). APs are critical enzymes involved in various physiological processes, and their inhibition can have therapeutic implications in conditions such as cancer and bone diseases . -

Antioxidant Properties :

Compounds with similar structures have been reported to possess antioxidant activities, which can help in mitigating oxidative stress-related diseases. The electron-donating capacity of the phenolic groups in the structure may contribute to these properties . -

Antimicrobial Activity :

Research has shown that benzofuran derivatives can exhibit antimicrobial properties. The incorporation of thiophene moieties is believed to enhance this activity, making it a candidate for further investigation as an antimicrobial agent .

Synthetic Methodologies

The synthesis of (Z)-6-(2-oxo-2-phenylethoxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves several key steps:

-

Condensation Reactions :

The compound can be synthesized through acid-catalyzed condensation reactions involving benzofuran derivatives and aldehydes under controlled conditions. This method allows for the formation of the desired product with good yields . -

Microwave-Assisted Synthesis :

Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and yield. This method utilizes clay catalysts to facilitate solventless reactions, significantly reducing reaction times .

Case Studies

-

Benzofuran Derivatives as AP Inhibitors :

A study investigated various benzofuran derivatives for their ability to inhibit alkaline phosphatases. Among these, this compound showed promising results, suggesting its potential as a therapeutic agent for diseases associated with AP activity . -

Antioxidant Activity Assessment :

In vitro assays have been conducted to evaluate the antioxidant capacity of compounds related to this compound. These studies demonstrated significant radical scavenging activity, supporting its potential use in formulations aimed at reducing oxidative damage in cells .

化学反応の分析

Acylation at the Phenacyloxy Group

The phenacyloxy moiety undergoes nucleophilic acyl substitution reactions. In a representative example ( ):

-

Reagents : Benzoyl chloride (1.2 equiv), MePPh<sub>2</sub> (15 mol%), Et<sub>3</sub>N (1.3 equiv)

-

Conditions : THF, 27–30°C, 7 hours

-

Product : Substituted acyl derivatives

-

Yield : 53%

-

Characterization :

Electrophilic Substitution at the Thiophene Ring

The thiophen-2-ylmethylene group participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitro group addition at β-position | N/A | |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Sulfonic acid derivative | N/A |

Mechanistic studies suggest regioselectivity driven by the electron-rich thiophene ring .

Ring-Opening Reactions of the Benzofuranone Core

The lactone ring undergoes base-catalyzed hydrolysis:

-

Reagents : NaOH (aq.), reflux

-

Product : Corresponding dicarboxylic acid derivative

-

Key Data :

Oxidation of the Exocyclic Double Bond

The α,β-unsaturated ketone system is susceptible to oxidation:

-

Reagents : mCPBA (1.5 equiv), DCM, 0°C → RT

-

Product : Epoxide or diol (dependent on conditions)

-

Mechanism : Electrophilic epoxidation via peracid intermediate

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the aryl groups:

Acid-Base Reactions

The enolate form participates in conjugate additions:

特性

IUPAC Name |

(2Z)-6-phenacyloxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-18(14-5-2-1-3-6-14)13-24-15-8-9-17-19(11-15)25-20(21(17)23)12-16-7-4-10-26-16/h1-12H,13H2/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQNDYHWVUEPNO-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。